

The Pharmacological Profile of Morpholinoethylnorpethidine: A Technical Review

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Compound of Interest

Compound Name: *Morpheridine*

Cat. No.: *B13415942*

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Disclaimer: The pharmacological data presented in this document is primarily derived from a study conducted in 1956. Consequently, it lacks the modern quantitative metrics, such as receptor binding affinities (K_i) and in vitro potencies (EC_{50}/IC_{50}), that are standard in contemporary pharmacological profiles. This guide serves as a comprehensive summary of the historically available information.

Introduction

Morpholinoethylnorpethidine is a synthetic opioid analgesic belonging to the phenylpiperidine class of compounds. It is structurally related to pethidine (meperidine), a widely known opioid agonist. The primary body of research on the pharmacological effects of Morpholinoethylnorpethidine was published in 1956 by A.F. Green and N.B. Ward in the British Journal of Pharmacology and Chemotherapy. This document synthesizes the findings from this seminal work to provide a detailed overview of the compound's pharmacological profile as understood from the available historical data.

Pharmacological Effects

The 1956 study by Green and Ward investigated the analgesic and other central nervous system effects of Morpholinoethylnorpethidine in comparison to pethidine and morphine. The findings are summarized below.

Analgesic Activity

Morpholinoethylnorpethidine was found to be a potent analgesic, with its efficacy varying between different animal models and methods of administration. The relative potencies of Morpholinoethylnorpethidine, pethidine, and morphine are presented in Table 1.

Compound	Analgesic Potency Ratio (Morphine = 1)	Route of Administration	Animal Model
Morpholinoethylnorpethidine	2.5	Subcutaneous	Mouse (Hot-Plate)
Pethidine	0.2	Subcutaneous	Mouse (Hot-Plate)
Morpholinoethylnorpethidine	1.0	Subcutaneous	Rat (Tail-Flick)
Pethidine	0.1	Subcutaneous	Rat (Tail-Flick)

Table 1: Comparative Analgesic Potency of Morpholinoethylnorpethidine

Effects on the Central Nervous System

Beyond its analgesic properties, Morpholinoethylnorpethidine exhibited other effects on the central nervous system, as detailed in Table 2.

Effect	Observation	Comparison to Pethidine
Respiratory Depression	Present	Less pronounced than with morphine at equi-analgesic doses.
Sedation	Observed	Similar to pethidine.
Excitatory Effects	Minimal	Less likely to produce excitatory effects at higher doses.

Table 2: Central Nervous System Effects of Morpholinoethylnorpethidine

Experimental Protocols

The methodologies employed in the 1956 study by Green and Ward reflect the standard practices of that era for assessing the pharmacological properties of analgesic compounds.

Animals

The studies were conducted on mice and rats.

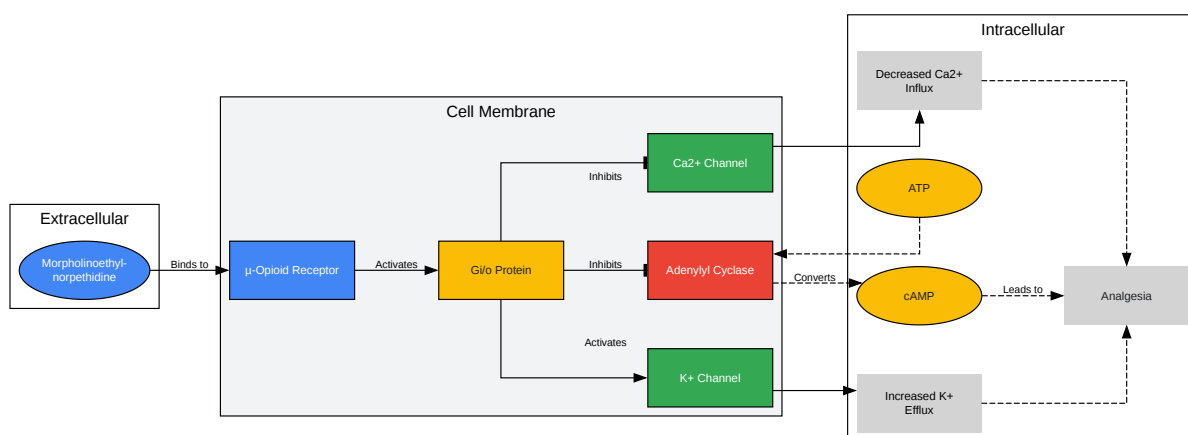
Analgesia Testing

The hot-plate test was used to measure the analgesic effect in mice. The apparatus consisted of a heated metal plate maintained at a constant temperature. The latency of the mice to react to the thermal stimulus (e.g., by licking their paws or jumping) was recorded before and after the administration of the test compound. An increase in the reaction time was indicative of an analgesic effect.

In rats, analgesia was assessed using the tail-flick test. A radiant heat source was focused on the rat's tail, and the time taken for the rat to flick its tail away from the heat was measured. The prolongation of this tail-flick latency following drug administration was used as a measure of analgesia.

Inferred Mechanism of Action and Signaling Pathway

As a pethidine analog, Morpholinoethylnorpethidine is presumed to exert its analgesic effects primarily through agonism at the μ -opioid receptor (MOR), a G-protein coupled receptor. The generalized signaling pathway for μ -opioid receptor activation is depicted below.

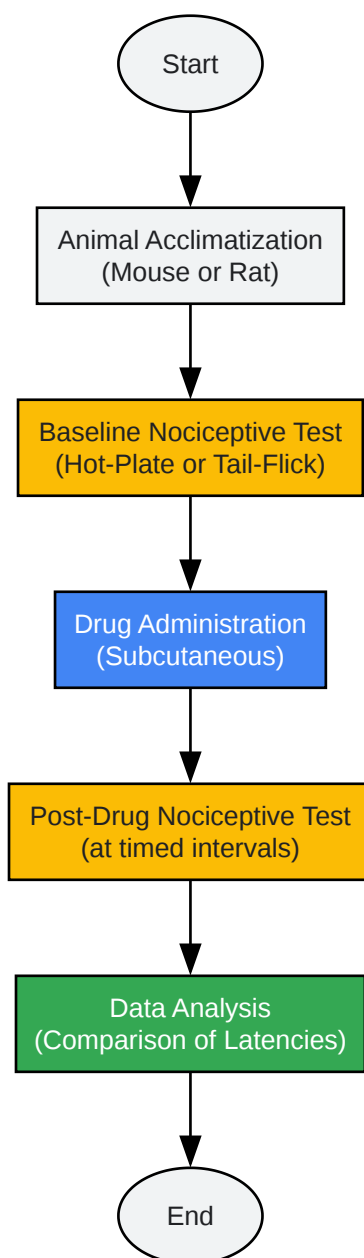


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Caption: Generalized μ -opioid receptor signaling pathway for pethidine analogs.

Experimental Workflow

The general workflow for the in vivo analgesic assays described in the 1956 study is illustrated in the following diagram.



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Caption: Workflow for in vivo analgesic testing (based on Green and Ward, 1956).

Conclusion

Morpholinoethylnorpethidine is a potent analgesic of the phenylpiperidine class, demonstrating greater analgesic efficacy than pethidine in historical animal models. The available data from 1956 suggests a pharmacological profile characteristic of a μ -opioid receptor agonist, with accompanying effects on the central nervous system such as sedation and respiratory

depression. The absence of modern pharmacological studies, including receptor binding assays and in vitro functional assays, represents a significant gap in the understanding of this compound. Further research utilizing contemporary methodologies is necessary to fully elucidate the pharmacological profile of Morpholinoethylnorpethidine and to determine its potential for clinical development.

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